![molecular formula C20H16ClNO4S B14646501 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate CAS No. 53691-09-1](/img/structure/B14646501.png)
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a sulfonyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate typically involves multiple steps One common method is the electrophilic aromatic substitution reaction The process begins with the chlorination of the benzene ring using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃)Finally, the benzoate ester is formed by esterification with benzoic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro group can be replaced by other substituents using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group may also contribute to the compound’s reactivity by participating in electrophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzylsulfonyl chloride: Shares the sulfonyl group but lacks the benzoate ester.
Chlorobenzene: Contains the chloro group but lacks the sulfonyl and benzoate groups.
Benzoic acid: Contains the benzoate group but lacks the chloro and sulfonyl groups
Uniqueness
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloro, sulfonyl, and benzoate groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
53691-09-1 |
|---|---|
Molekularformel |
C20H16ClNO4S |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
[5-chloro-2-[(4-methylphenyl)sulfonylamino]phenyl] benzoate |
InChI |
InChI=1S/C20H16ClNO4S/c1-14-7-10-17(11-8-14)27(24,25)22-18-12-9-16(21)13-19(18)26-20(23)15-5-3-2-4-6-15/h2-13,22H,1H3 |
InChI-Schlüssel |
ONDSFOICWSERAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


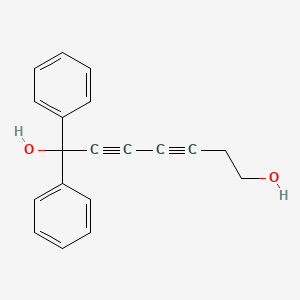
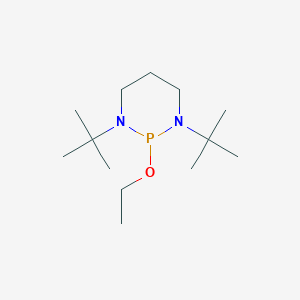
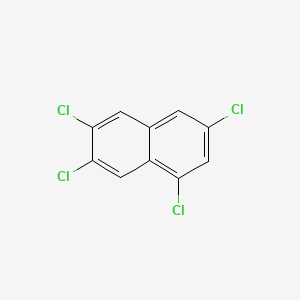
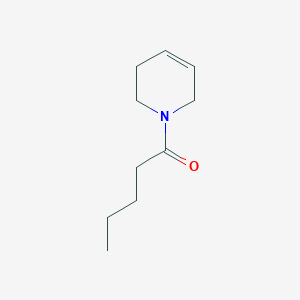
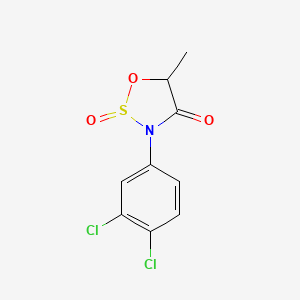
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
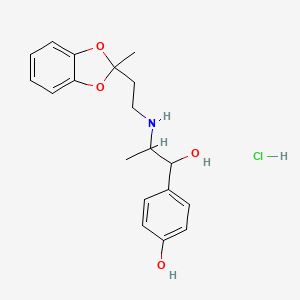
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
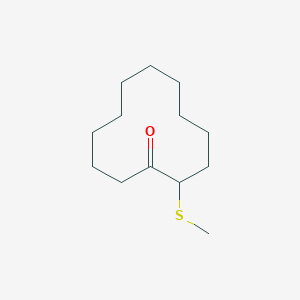
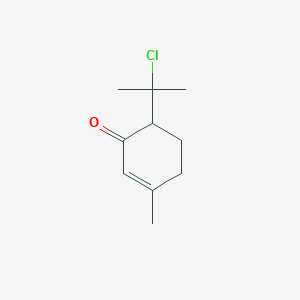
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
